Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H24ClNO3 and its molecular weight is 361.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored various synthesis methods and chemical reactions involving pyrrolidine derivatives, which are structurally related to Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride. For instance, the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents demonstrates the potential of pyrrolidine derivatives in drug design and synthesis (Kandinska, Kozekov, & Palamareva, 2006). Additionally, the reaction of methyl pyrrole-2-carboxylate with epoxides to yield various carboxylic acids underlines the chemical versatility and potential applications in synthesizing complex molecules (Irwin & Wheeler, 1972).
Pharmacological Profiles
The pharmacological profile of pyrrolidine derivatives has been a subject of interest in medicinal chemistry. For example, the reaction between specific pyrrolidine hydrochlorides and methyl 2-methoxyglicolate led to compounds that were further modified to study their analgesic, antiinflammatory, and neuropsychobehavioural effects, indicating the potential of these derivatives in developing new therapeutic agents (Massa et al., 1989).
Asymmetric Synthesis and Chiral Auxiliaries
Pyrrolidine derivatives have also been employed as chiral auxiliaries in asymmetric synthesis, providing a pathway to obtain enantiomerically pure compounds. This application is crucial in the synthesis of drugs and other active molecules, where the stereochemistry can significantly affect the biological activity (Ito, Katsuki, & Yamaguchi, 1984).
Crystal Structure Determination
The determination of crystal structures of pyrrolidine derivatives using synchrotron X-ray powder diffraction data showcases the importance of these compounds in understanding molecular interactions and stability, which is vital for the development of new materials and pharmaceuticals (Silva et al., 2012).
Novel Methodologies in Organic Synthesis
Research has led to the development of novel methodologies utilizing pyrrolidine derivatives for synthesizing a wide array of structurally diverse and complex molecules. This includes the use of specific pyrrolidine derivatives in reactions that enable the construction of carbapenams, highlighting the versatility and utility of these compounds in organic synthesis (Herdewijn, Claes, & Vanderhaeghe, 1982).
Future Directions
The future directions in the research and development of this compound could involve exploring its potential applications in drug development, particularly in the field of neuropharmacology. Further studies could also focus on synthesizing new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHDFQFXLSYOR-URBRKQAFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.